molecular formula C22H23N5O4 B2440049 2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(3,4-dimethylphenyl)acetamide CAS No. 2380187-78-8

2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2440049
CAS RN: 2380187-78-8
M. Wt: 421.457
InChI Key: MQPWZDHCJARWCZ-UHFFFAOYSA-N
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Description

The compound “2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(3,4-dimethylphenyl)acetamide” is a complex organic molecule. It is a derivative of the [1,2,4]triazolo[1,5-c]quinazolin class of compounds . This class of compounds is known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The [1,2,4]triazolo[1,5-c]quinazolin core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and quinazoline . This core can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .

properties

IUPAC Name

2-(8,9-dimethoxy-2-methyl-5-oxo-9H-[1,2,4]triazolo[1,5-c]quinazolin-6-ium-6-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-12-6-7-15(8-13(12)2)24-20(28)11-26-17-10-19(31-5)18(30-4)9-16(17)21-23-14(3)25-27(21)22(26)29/h6-10,18H,11H2,1-5H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYKJXHDBTUXFT-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C[N+]2=C3C=C(C(C=C3C4=NC(=NN4C2=O)C)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N5O4+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(3,4-dimethylphenyl)acetamide

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